molecular formula C8H16INO B14277955 N,N,N-Trimethyl(2-oxocyclobutyl)methanaminium iodide CAS No. 166672-52-2

N,N,N-Trimethyl(2-oxocyclobutyl)methanaminium iodide

Cat. No.: B14277955
CAS No.: 166672-52-2
M. Wt: 269.12 g/mol
InChI Key: IQYUOUSFMMNCNI-UHFFFAOYSA-M
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Description

N,N,N-Trimethyl(2-oxocyclobutyl)methanaminium iodide is a quaternary ammonium compound with the molecular formula C8H16INO. This compound is characterized by the presence of a trimethylammonium group attached to a 2-oxocyclobutyl moiety, with iodide as the counterion. It is a relatively rare and specialized chemical, often used in research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl(2-oxocyclobutyl)methanaminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is to react 2-oxocyclobutylmethanamine with methyl iodide under controlled conditions. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to ensure complete quaternization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl(2-oxocyclobutyl)methanaminium iodide can undergo various chemical reactions, including:

    Substitution Reactions: The iodide ion can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.

Common Reagents and Conditions

    Substitution: Reagents such as silver nitrate (AgNO3) can be used to replace the iodide ion with a nitrate ion.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used, although the specific conditions would depend on the desired product.

Major Products

    Substitution: The major product would be the corresponding quaternary ammonium salt with a different anion.

    Oxidation: Depending on the conditions, various oxidized forms of the compound could be produced.

Scientific Research Applications

N,N,N-Trimethyl(2-oxocyclobutyl)methanaminium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential effects on biological systems, particularly in studies involving ion channels and neurotransmission.

    Medicine: Explored for its potential therapeutic applications, although specific uses are still under investigation.

    Industry: Utilized in the development of specialized materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl(2-oxocyclobutyl)methanaminium iodide involves its interaction with molecular targets such as ion channels and enzymes. The trimethylammonium group can interact with negatively charged sites on proteins, affecting their function. The compound may also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Tetramethylammonium iodide: Similar in structure but lacks the 2-oxocyclobutyl group.

    N,N,N-Trimethyl(2-methylenecycloheptyl)methanaminium iodide: Contains a different cyclic structure.

Uniqueness

N,N,N-Trimethyl(2-oxocyclobutyl)methanaminium iodide is unique due to the presence of the 2-oxocyclobutyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quaternary ammonium compounds and contributes to its specialized applications in research.

Properties

CAS No.

166672-52-2

Molecular Formula

C8H16INO

Molecular Weight

269.12 g/mol

IUPAC Name

trimethyl-[(2-oxocyclobutyl)methyl]azanium;iodide

InChI

InChI=1S/C8H16NO.HI/c1-9(2,3)6-7-4-5-8(7)10;/h7H,4-6H2,1-3H3;1H/q+1;/p-1

InChI Key

IQYUOUSFMMNCNI-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC1CCC1=O.[I-]

Origin of Product

United States

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